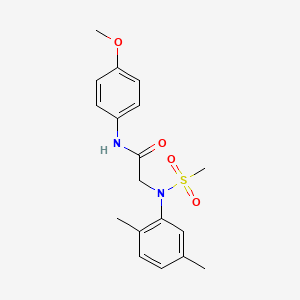![molecular formula C25H21N3O2 B6097668 4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B6097668.png)
4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline, also known as PPQ, is a chemical compound that has been widely studied for its potential therapeutic applications. PPQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of 4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response, as well as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activity. In addition, this compound has been shown to modulate the immune system, enhance wound healing, and improve cognitive function. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to elucidate the molecular pathways involved.
実験室実験の利点と制限
4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline has several advantages for lab experiments, including its broad-spectrum anti-microbial activity, its ability to inhibit key signaling pathways involved in cancer and inflammation, and its potential to enhance wound healing and cognitive function. However, there are also several limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
将来の方向性
There are several future directions for research on 4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline, including further studies on its mechanism of action, its potential therapeutic applications in cancer, inflammation, and infectious diseases, and its potential use as a cognitive enhancer. In addition, further research is needed to optimize the synthesis of this compound and to develop new derivatives with improved pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, in order to determine its potential as a therapeutic agent.
合成法
4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Friedländer reaction involves the condensation of aniline with a ketone or aldehyde, followed by cyclization to form the quinoline ring system. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst, followed by cyclization to form the quinoline ring system. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific requirements of the synthesis.
科学的研究の応用
4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(2-pyridinyl)quinoline has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of NF-κB, a key regulator of the inflammatory response. In infectious disease research, this compound has been shown to have anti-microbial activity against a variety of pathogens, including bacteria, viruses, and parasites.
特性
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(28-14-15-30-24(17-28)18-8-2-1-3-9-18)20-16-23(22-12-6-7-13-26-22)27-21-11-5-4-10-19(20)21/h1-13,16,24H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGWWMFLVAQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6097586.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6097599.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6097607.png)

![3-(4-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B6097618.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097626.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6097631.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6097634.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6097641.png)
![[1,2-ethanediylbis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6097653.png)
![[1-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6097659.png)
![N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B6097664.png)
![N-(3-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6097677.png)
![diethyl {amino[2-(3-bromobenzylidene)hydrazino]methylene}malonate](/img/structure/B6097690.png)